molecular formula C13H18O2 B8079232 3-(2,4,6-Trimethylphenyl)oxolan-3-ol

3-(2,4,6-Trimethylphenyl)oxolan-3-ol

Cat. No.: B8079232
M. Wt: 206.28 g/mol
InChI Key: FBSQPYOMGRBFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “3-(2,4,6-Trimethylphenyl)oxolan-3-ol” is a chemical substance with specific properties and applications. It is essential to understand its structure, preparation methods, chemical reactions, and applications to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trimethylphenyl)oxolan-3-ol involves multiple steps, each requiring specific reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.

    Step 3: Final purification through crystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk synthesis: Utilizing high-pressure reactors to increase reaction rates.

    Automated purification: Employing advanced chromatography techniques to ensure consistent quality.

    Quality control: Implementing rigorous testing protocols to verify the compound’s purity and stability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethylphenyl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of functional groups with other groups, often using catalysts.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Production of alcohols or amines.

    Substitution: Generation of halogenated compounds or alkylated derivatives.

Scientific Research Applications

3-(2,4,6-Trimethylphenyl)oxolan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,4,6-Trimethylphenyl)oxolan-3-ol exerts its effects involves interaction with specific molecular targets and pathways. It may:

    Bind to enzymes: Inhibiting or activating their activity.

    Interact with receptors: Modulating signal transduction pathways.

    Affect cellular processes: Influencing cell growth, differentiation, or apoptosis.

Properties

IUPAC Name

3-(2,4,6-trimethylphenyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9-6-10(2)12(11(3)7-9)13(14)4-5-15-8-13/h6-7,14H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSQPYOMGRBFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2(CCOC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2(CCOC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.